molecular formula C9H16O2 B074817 cis-2-Nonenoic acid CAS No. 1577-98-6

cis-2-Nonenoic acid

Cat. No. B074817
CAS RN: 1577-98-6
M. Wt: 156.22 g/mol
InChI Key: ADLXTJMPCFOTOO-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2-Nonenoic acid is a fatty acid that is commonly found in various plant species. It is a colorless liquid that has a fruity odor and is used in the production of perfumes, flavors, and fragrances. The chemical formula of cis-2-Nonenoic acid is C9H16O2, and its molecular weight is 156.23 g/mol.

Scientific Research Applications

  • Fragrance Ingredient Safety Assessment : Methyl 2-nonenoate, a derivative of cis-2-Nonenoic acid, has been evaluated for safety in various toxicity studies. It is not expected to be genotoxic, phototoxic, or photoallergenic. Environmental safety assessments indicate it is not persistent, bioaccumulative, or toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards (Api et al., 2019).

  • Biosynthesis in Plants : cis-2-Nonenoic acid is implicated in the biosynthesis of specific compounds in plants. For example, cucumber alcohol and trans-2-nonenol are biosynthesized via cis-3-unsaturated aldehydes from linolenic and linoleic acid, respectively, in Cucumis sativus (Hatanaka, Kajiwara, & Harada, 1975).

  • Dietary Effects in Bovine Milk : Research on bovine milk has shown the effects of different diets and dietary regimens on the variation of cis-9,trans-11-octadecadienoic acid. This study contributes to understanding how dietary changes can influence the composition of fatty acids in milk, which may have implications for human nutrition (Jiang, Bjoerck, Fondén, & Emanuelson, 1996).

  • Metabolic Pathways in Mice : The metabolism of trans-4-hydroxy-2-nonenal (HNE), a lipid peroxidation product, has been studied in mice. This research suggests the involvement of the cytochrome P450 4A family in the extended oxidative metabolism of 4-HNE, providing insights into the molecular mechanisms of fatty acid metabolism (Guéraud et al., 1999).

  • Isomerization of Linoleic Acid for Anticarcinogenic Constituents : A study on the isomerization of linoleic acid over supported ruthenium catalysts for producing anticarcinogenic food constituents illustrates the potential use of cis-2-Nonenoic acid derivatives in food chemistry. This research highlights how chemical reactions can be manipulated to produce beneficial dietary components (Bernas et al., 2003).

properties

CAS RN

1577-98-6

Product Name

cis-2-Nonenoic acid

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-non-2-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7-

InChI Key

ADLXTJMPCFOTOO-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\C(=O)O

SMILES

CCCCCCC=CC(=O)O

Canonical SMILES

CCCCCCC=CC(=O)O

melting_point

Mp 1-2 ° (4 °)

Other CAS RN

3760-11-0

physical_description

liquid

Pictograms

Irritant

synonyms

(Z)-2-Nonenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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